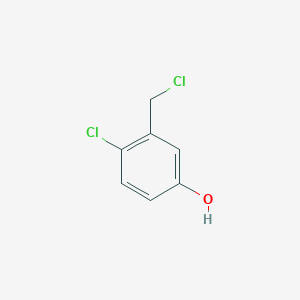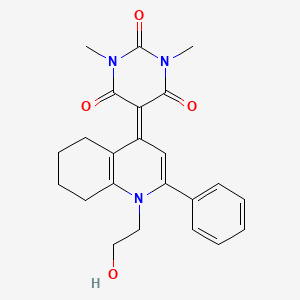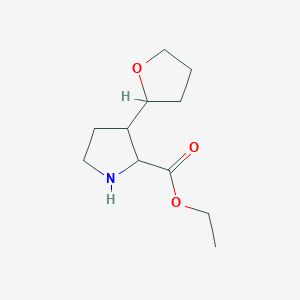
7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is also known as HPPD, and it has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Researchers synthesized and tested various derivatives of 7-hexyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione for cardiovascular activities. They found that some compounds displayed strong antiarrhythmic activity and hypotensive effects. These derivatives also showed affinity for alpha1- and alpha2-adrenoreceptors, highlighting potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Metabolism and Disposition
Another study investigated the pharmacokinetics and metabolism of linagliptin, a compound structurally similar to this compound. This research provided insights into the drug's excretion pathways and metabolic processes, contributing to the understanding of its pharmacological profile and potential for human use (Blech et al., 2010).
Molecular Geometry
The molecular geometry of similar compounds has been studied, providing valuable information about their chemical structure and potential interactions with biological systems. These insights are crucial for designing drugs with specific target interactions (Karczmarzyk et al., 1995).
Cleavage of Abasic DNA
Compounds with piperidine structures, related to this compound, have been used in studies for the cleavage of abasic and UV-irradiated DNA. This application is significant in understanding DNA damage and repair mechanisms, which are crucial in cancer research and therapy (McHugh & Knowland, 1995).
Antitumor Activity
Novel purine derivatives, including those structurally similar to this compound, have been synthesized and tested for antitumor activities. These compounds offer potential therapeutic applications in oncology, particularly in targeting specific cancer types (Ueda et al., 1987).
Antimicrobial and Antifungal Activity
Studies on derivatives of purine compounds have shown antimicrobial and antifungal activities. These findings are essential for developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Romanenko et al., 2016).
Propiedades
IUPAC Name |
7-hexyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-5-9-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-7-6-8-11-21/h3-12H2,1-2H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQTJXYOGGAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

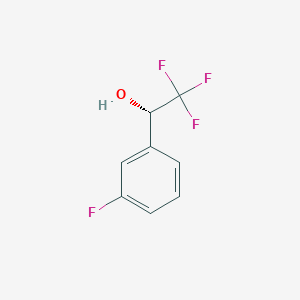
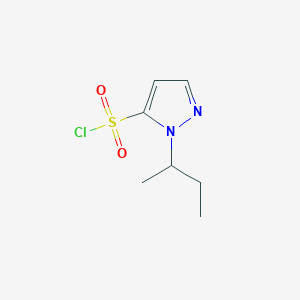
![3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2397587.png)

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
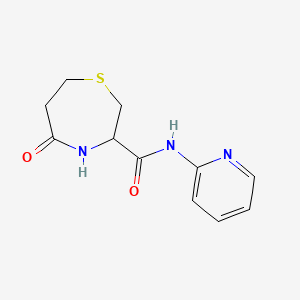

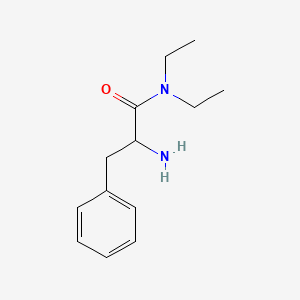

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)
